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molecular formula C13H10O2 B143715 Biphenyl-3-carboxylic acid CAS No. 716-76-7

Biphenyl-3-carboxylic acid

Cat. No. B143715
M. Wt: 198.22 g/mol
InChI Key: XNLWJFYYOIRPIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07560596B2

Procedure details

The general procedure described in Example 3 was used with 3-chlorobenzoic acid (157 mg, 1.00 mmol), phenylboronic acid (145 mg, 1.20 mmol), Pd(OAc)2 (4.5 mg, 0.020 mmol, 2 mol %), sodium 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl-3′-sulfonate (20.0 mg, 0.040 mmol, 4 mol %), K2CO3 (345 mg, 2.50 mmol), solvent (see FIG. 5) (2.0 mL), 14 h, temperature. The conversion and yield were determined using 1H NMR.
Quantity
157 mg
Type
reactant
Reaction Step One
Quantity
145 mg
Type
reactant
Reaction Step One
Quantity
20 mg
Type
reactant
Reaction Step One
Name
Quantity
345 mg
Type
reactant
Reaction Step One
Quantity
4.5 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].[C:11]1(B(O)O)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C1(P(C2CCCCC2)C2C=CC=CC=2C2C(OC)=CC=C(S([O-])(=O)=O)C=2OC)CCCCC1.[Na+].C([O-])([O-])=O.[K+].[K+]>CC([O-])=O.CC([O-])=O.[Pd+2]>[C:2]1([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:10]=[CH:9][CH:8]=[C:4]([C:5]([OH:7])=[O:6])[CH:3]=1 |f:2.3,4.5.6,7.8.9|

Inputs

Step One
Name
Quantity
157 mg
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=CC1
Name
Quantity
145 mg
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
20 mg
Type
reactant
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C(=CC=C1OC)S(=O)(=O)[O-])OC)C1CCCCC1.[Na+]
Name
Quantity
345 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
4.5 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The conversion and yield

Outcomes

Product
Name
Type
Smiles
C1(=CC(=CC=C1)C(=O)O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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